molecular formula C13H23NO4 B2930645 tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 1417556-03-6

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

Cat. No.: B2930645
CAS No.: 1417556-03-6
M. Wt: 257.33
InChI Key: VOSMWHBBQKVJPH-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a bicyclic carbamate derivative with a 2-oxabicyclo[2.2.2]octane core. The compound features a hydroxymethyl (-CH2OH) substituent at position 1 and a tert-butyl carbamate (-NHCO2C(CH3)3) group at position 4 of the bicyclic scaffold . Its molecular formula is C13H21NO4, with a molecular weight of 255.31 g/mol (calculated from data in ). The compound is cataloged under CAS number 3549-05-1 and is utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its rigid bicyclo[2.2.2]octane framework enhances conformational stability, making it valuable for designing bioactive molecules with improved pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSMWHBBQKVJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1417556-03-6
  • Purity : Minimum 97% .

The compound features a bicyclic structure known for its rigidity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Modulation : Its structure suggests potential interactions with receptor sites, influencing signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

StudyFindings
PubMed Study (2012)Investigated the synthesis and biological evaluation of oxabicyclo compounds, highlighting their pharmacological potential .
Marine Natural Products (2021)Discussed the activity of similar compounds in cancer treatment, suggesting that structural motifs like those in this compound could have anticancer properties .

Pharmacological Potential

Research indicates that compounds with similar structural characteristics have shown promise in various pharmacological applications, including:

  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[2.2.2]octane Scaffold

Key structural analogs differ in substituent groups and functionalization patterns:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate 1: -CH2OH; 4: -NHCO2C(CH3)3 255.31 Building block for drug discovery
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate HCl 1: -CH2NH2; 4: -NHCO2C(CH3)3 (HCl salt) 292.81 Enhanced aqueous solubility; intermediates in peptide mimetics
tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate 1: -OH; 4: -NHCO2C(CH3)3 227.29 Intermediate for chiral synthesis
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol 4: -CH2OH 142.20 Simpler analog for derivatization studies
tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate 1: -CH2OH; 4: -NHCO2C(CH3)3; Benzyl 346 (M+H)+ Pharmaceutical intermediate (e.g., kinase inhibitors)

Key Observations:

  • Aminomethyl vs. Hydroxymethyl Derivatives: The hydrochloride salt of the aminomethyl analog (CAS: 2359858-38-9) exhibits higher aqueous solubility due to its ionic nature, making it preferable for biological assays .
  • Hydroxy vs. Hydroxymethyl : The hydroxyl variant (CAS: 1252672-84-6) lacks the hydroxymethyl group, reducing steric bulk and enabling easier functionalization at position 1 .
  • Benzyl-Substituted Analogs : Compounds like tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate are tailored for drug discovery, as seen in kinase inhibitor synthesis (e.g., 92% yield in a key step) .

Pharmaceutical Intermediates

  • The compound and its analogs are critical intermediates in synthesizing bioactive molecules. For example, bicyclo[2.2.2]octane derivatives are used in kinase inhibitors and GPCR-targeting drugs due to their rigidity and metabolic stability .
  • The aminomethyl analog (CAS: 1417551-73-5) is employed in peptide mimetics, leveraging its amine group for coupling reactions .

Structural Analysis and Crystallography

  • Tools like SHELXL and ORTEP-3 () are instrumental in characterizing these compounds. For instance, SHELXL’s refinement capabilities aid in resolving the stereochemistry of the bicyclo[2.2.2]octane core .

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